molecular formula C12H11FN2O B8568760 2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Cat. No. B8568760
M. Wt: 218.23 g/mol
InChI Key: RSRMVDDXXKWVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08507472B2

Procedure details

In a 100 ml round-bottom flask, 780 mg (3.00 mmol) of [1-(2-chloroethyl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol are dissolved in 20 ml of N,N-dimethylformamide. Under argon and at 0° C., 120 mg of sodium hydride (3.00 mmol) are then added as a 60% suspension in oil. The mixture is then stirred at 25° C. for 18 h. The reaction mixture is then carefully poured into water and extracted repeatedly with ethyl acetate. The combined organic phases are then dried over Na2SO4 and concentrated. Purification is carried out by silica gel chromatography (cyclohexane/ethyl acetate). This gives 480 mg (49%) of the desired product; log P(HCOOH): 2.01; 1H-NMR (MeCN-d3): δ=7.81-7.77 (m, 2H), 7.15-7.11 (m, 2H), 6.36 (s, 1H), 4.81 (s, 2H), 4.14-4.12 (m, 2H), 4.10-4.08 (m, 2H).
Name
[1-(2-chloroethyl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]1[C:8]([CH2:9][OH:10])=[CH:7][C:6]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)=[N:5]1.[H-].[Na+].O>CN(C)C=O>[F:17][C:14]1[CH:15]=[CH:16][C:11]([C:6]2[CH:7]=[C:8]3[CH2:9][O:10][CH2:2][CH2:3][N:4]3[N:5]=2)=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
[1-(2-chloroethyl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol
Quantity
780 mg
Type
reactant
Smiles
ClCCN1N=C(C=C1CO)C1=CC=C(C=C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
120 mg
Type
reactant
Smiles
[H-].[Na+]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred at 25° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
FC1=CC=C(C=C1)C1=NN2C(COCC2)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.